5-[(2E)-2-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE 5-[(2E)-2-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE
Brand Name: Vulcanchem
CAS No.: 307507-56-8
VCID: VC13252224
InChI: InChI=1S/C12H12N6O5/c1-6-11(14-12(20)17-15-6)16-13-5-7-3-8(18(21)22)10(19)9(4-7)23-2/h3-5,19H,1-2H3,(H2,14,16,17,20)/b13-5+
SMILES: CC1=NNC(=O)N=C1NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Molecular Formula: C12H12N6O5
Molecular Weight: 320.26 g/mol

5-[(2E)-2-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE

CAS No.: 307507-56-8

Cat. No.: VC13252224

Molecular Formula: C12H12N6O5

Molecular Weight: 320.26 g/mol

* For research use only. Not for human or veterinary use.

5-[(2E)-2-[(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-2,3-DIHYDRO-1,2,4-TRIAZIN-3-ONE - 307507-56-8

Specification

CAS No. 307507-56-8
Molecular Formula C12H12N6O5
Molecular Weight 320.26 g/mol
IUPAC Name 5-[(2E)-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one
Standard InChI InChI=1S/C12H12N6O5/c1-6-11(14-12(20)17-15-6)16-13-5-7-3-8(18(21)22)10(19)9(4-7)23-2/h3-5,19H,1-2H3,(H2,14,16,17,20)/b13-5+
Standard InChI Key XXAVQJFXFMQFLB-WLRTZDKTSA-N
Isomeric SMILES CC1=NNC(=O)N=C1N/N=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
SMILES CC1=NNC(=O)N=C1NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]
Canonical SMILES CC1=NNC(=O)N=C1NN=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₂H₁₂N₆O₅ and a molecular weight of 320.26 g/mol. Its IUPAC name systematically describes the arrangement of functional groups: a triazin-3-one ring at position 5 is substituted with a methyl group at position 6 and an (E)-configured hydrazine linker bonded to a 4-hydroxy-3-methoxy-5-nitrophenyl group.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₂N₆O₅
Molecular Weight320.26 g/mol
CAS Registry Number307507-56-8
Solubility (pH 7.4)39.8 µg/mL
Canonical SMILESCC1=NNC(=O)N=C1NN=CC2=CC(=C(C(=C2)OC)O)N+[O-]

Stereochemical Configuration

The (2E) designation in the compound’s name indicates that the hydrazine group adopts an anti (trans) configuration relative to the phenyl ring. This geometry influences molecular interactions, as evidenced by the Standard InChIKey: XXAVQJFXFMQFLB-WLRTZDKTSA-N, which encodes stereochemical and connectivity data. The planar triazinone ring and nitro group may facilitate π-π stacking or hydrogen bonding in biological targets.

Synthesis and Structural Elucidation

Analytical Characterization

Structural confirmation relies on:

  • NMR Spectroscopy: To resolve proton environments in the triazinone (δ 3.0–4.0 ppm) and aromatic regions (δ 6.5–8.5 ppm).

  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion at m/z 321.08 [M+H]⁺.

  • X-ray Crystallography: To unambiguously assign the (E)-configuration, though no crystal data is currently available.

Hypothesized Biological Activities

Anticancer Applications

Triazinones are known inhibitors of dihydrofolate reductase (DHFR), a target in cancer chemotherapy. The hydrazone linker could chelate metal ions or interact with enzyme active sites, while the methoxy group may improve membrane permeability .

Research Challenges and Future Directions

Synthetic Optimization

Current hurdles include low yields in hydrazone formation and scalability of nitration steps. Flow chemistry or microwave-assisted synthesis could address these issues.

Biological Screening

In vitro assays against bacterial, fungal, and cancer cell lines are needed to validate hypothesized activities. Computational docking studies using DHFR or cytochrome P450 models could prioritize targets for experimental validation.

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